PEG4 Linker Length Enables Optimal Conformational Flexibility vs. Shorter PEG2 Analogs
The compound contains a four-unit polyethylene glycol (PEG4) linker, which provides a longer, more flexible spacer arm compared to the two-unit PEG2 linker found in compounds like Thalidomide-PEG2-C2-NH2 . While no direct, quantitative comparison exists for this specific conjugate, class-level evidence from a SAR study on thalidomide-based PROTACs demonstrates that linker length is a critical variable [1]. In that study, PROTACs with a PEG2 linker induced GSPT1 degradation, an off-target effect, while the study's findings highlight the distinct biological outcomes achievable by varying PEG chain length, with the optimal length being highly dependent on the specific target protein and warhead geometry [1]. This PEG4 variant provides a distinct option for linker length optimization.
| Evidence Dimension | PEG Linker Length |
|---|---|
| Target Compound Data | PEG4 (4 ethylene glycol units) |
| Comparator Or Baseline | Thalidomide-PEG2-C2-NH2: PEG2 (2 ethylene glycol units) |
| Quantified Difference | +2 ethylene glycol units; extended linker reach and flexibility. |
| Conditions | Directly inferred from compound SMILES structures . Biological relevance inferred from PROTAC SAR study on GSPT1 degradation [1]. |
Why This Matters
Linker length is a key optimization parameter in PROTAC design; this compound offers a specific, longer PEG4 length as a defined starting point for SAR studies, which is not available with the PEG2 analog.
- [1] Lafontaine, A., et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 285, 117347. View Source
